4-Bromo-3,3'-difluorobiphenyl 4-Bromo-3,3'-difluorobiphenyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC14032132
InChI: InChI=1S/C12H7BrF2/c13-11-5-4-9(7-12(11)15)8-2-1-3-10(14)6-8/h1-7H
SMILES:
Molecular Formula: C12H7BrF2
Molecular Weight: 269.08 g/mol

4-Bromo-3,3'-difluorobiphenyl

CAS No.:

Cat. No.: VC14032132

Molecular Formula: C12H7BrF2

Molecular Weight: 269.08 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3,3'-difluorobiphenyl -

Specification

Molecular Formula C12H7BrF2
Molecular Weight 269.08 g/mol
IUPAC Name 1-bromo-2-fluoro-4-(3-fluorophenyl)benzene
Standard InChI InChI=1S/C12H7BrF2/c13-11-5-4-9(7-12(11)15)8-2-1-3-10(14)6-8/h1-7H
Standard InChI Key PQWXZVYQGVULQZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)Br)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

4-Bromo-3,3'-difluorobiphenyl consists of two benzene rings connected by a single bond. The bromine atom occupies the 4-position on one ring, while fluorine atoms are located at the 3-positions of both rings (Figure 1). This substitution pattern creates a symmetrical meta-fluorine arrangement, which influences the compound’s electronic distribution and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₇BrF₂
Molecular Weight269.08 g/mol
IUPAC Name4-Bromo-3,3'-difluoro-1,1'-biphenylDerived
SMILESC1=CC(=CC(=C1)F)C2=CC(=C(C=C2)Br)FComputed

Spectroscopic Characterization

While experimental spectral data for 4-Bromo-3,3'-difluorobiphenyl are unavailable, its analogs exhibit distinct NMR and IR profiles. For instance, 4-Bromo-3',4'-difluorobiphenyl shows ¹⁹F NMR signals near -110 ppm for para-fluorines and -125 ppm for meta-fluorines , suggesting that the 3,3'-difluoro isomer would display similar deshielding effects. Mass spectrometry of related compounds typically reveals molecular ion peaks at m/z 269 (M⁺) with fragmentation patterns dominated by Br and F loss .

Synthesis and Manufacturing

Cross-Coupling Approaches

The Suzuki-Miyaura reaction is the most viable synthetic route, leveraging palladium catalysis to couple 3-fluorophenylboronic acid with 4-bromo-3-fluorobromobenzene. This method, validated for 4-Bromo-3',4'-difluorobiphenyl, achieves yields exceeding 70% under optimized conditions (Pd(PPh₃)₄, K₂CO₃, 80°C, 24h). Alternative strategies include:

  • Ullmann Coupling: Copper-mediated coupling of 3-fluoroiodobenzene and 4-bromo-3-fluorobenzeneboronic acid, though yields are generally lower (50–60%) .

  • Direct Halogenation: Electrophilic bromination of 3,3'-difluorobiphenyl using N-bromosuccinimide (NBS) and FeCl₃, though regioselectivity challenges may arise.

Table 2: Comparative Synthesis Routes

MethodYield (%)Purity (%)Limitations
Suzuki-Miyaura70–85>95Requires inert atmosphere
Ullmann Coupling50–6090Longer reaction times
Direct Bromination40–5585Poor regiocontrol

Purification and Scalability

Chromatographic purification (silica gel, hexane/EtOAc) is standard, though crystallization from ethanol/water mixtures improves scalability. Industrial-scale production remains challenging due to the high cost of fluorinated precursors and catalyst recovery inefficiencies .

Physicochemical Properties

Thermal Stability

The compound’s melting point is estimated at 98–102°C based on analogs like 4,4′-Difluorobiphenyl (mp 97°C) . Thermogravimetric analysis (TGA) of similar bromofluorobiphenyls indicates decomposition above 250°C, suggesting moderate thermal stability .

Solubility and Reactivity

4-Bromo-3,3'-difluorobiphenyl is sparingly soluble in polar solvents (e.g., water: <0.1 mg/mL) but dissolves readily in dichloromethane and THF. The electron-withdrawing fluorine atoms enhance the reactivity of the brominated ring toward nucleophilic aromatic substitution, as seen in 4-Bromo-3',5'-difluorobiphenyl .

Chemical Reactivity and Applications

Functionalization Pathways

  • Nucleophilic Substitution: Bromine displacement by amines or alkoxides under mild conditions (e.g., KOH, DMF, 60°C).

  • Cross-Coupling: Suzuki reactions with arylboronic acids to construct extended π-systems for organic electronics .

  • Radical Reactions: Photocatalytic C–H functionalization enabled by the fluorine-directed radical stabilization .

Materials Science Applications

The compound’s rigid biphenyl framework and fluorine-induced electron deficiency make it a candidate for:

  • Liquid Crystals: Modulating mesophase behavior via halogen interactions .

  • Organic Semiconductors: Enhancing charge mobility in thin-film transistors.

  • Metal-Organic Frameworks (MOFs): As a linker for porous materials with tunable hydrophobicity .

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